
21-Deoxyconcanamycin A
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描述
21-deoxyconcanamycin A is a macrolide antibiotic that is a semisynthetic analogue of concanamycin A, possessing an 18-membered lactone ring and a 6-membered oxane ring in which the hydroxy group at position 23 is glycosylated by a 4-O-carbamoyl-2,6-dideoxy-beta-D-arabino-hexopyranosyl residue. It is a macrolide antibiotic, a monosaccharide derivative, a carbamate ester, an enol ether, a tetrol and a semisynthetic derivative.
常见问题
Basic Research Questions
Q. How should researchers conduct a systematic literature review to identify gaps in 21-Deoxyconcanamycin A studies?
- Methodological Answer : Follow the Cochrane Handbook guidelines for systematic reviews, which emphasize structured searches across databases (e.g., PubMed, SciFinder), inclusion/exclusion criteria for relevance, and data extraction templates to catalog biological activity, synthesis routes, and mechanistic studies . Use primary literature and avoid unreliable sources (e.g., vendor websites) to ensure credibility . Critical evaluation of existing data should distinguish between conflicting results (e.g., discrepancies in IC50 values) and highlight understudied areas, such as structure-activity relationships (SAR) .
Q. What frameworks are recommended for formulating a focused research question about this compound’s biological targets?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess the viability of hypotheses. For example:
- Feasible: Can the proposed V-ATPase inhibition assays be replicated with available lab resources?
- Novel: Does the question address unresolved mechanistic interactions (e.g., off-target effects)?
Complement this with the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing this compound’s efficacy to concanamycin A derivatives .
Q. Which experimental methods are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Standard protocols include:
- NMR and HRMS : For structural elucidation and purity validation (report coupling constants, δ-values, and molecular ion peaks).
- Chromatography : HPLC or TLC to confirm homogeneity, with retention factors documented.
- Spectroscopy : IR for functional group analysis (e.g., lactone ring confirmation).
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures in replicable formats, citing established protocols for known compounds and providing raw data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?
- Methodological Answer : Design comparative studies using standardized assays (e.g., ATPase activity kits) with controlled variables (e.g., cell passage number, incubation time). Apply statistical tools (ANOVA, Tukey’s HSD) to analyze dose-response curves and quantify variability. For example:
Cell Line | IC50 (nM) | SD | p-value vs. Control |
---|---|---|---|
HeLa | 12.3 | ±1.2 | <0.01 |
HEK293 | 18.7 | ±2.1 | <0.05 |
Address confounding factors (e.g., membrane permeability differences) through orthogonal assays (e.g., fluorescence-based uptake studies) . |
Q. What strategies ensure reproducibility in synthesizing this compound given variability in published protocols?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., solvent purity, temperature gradients) using design-of-experiment (DoE) approaches.
- Step 2 : Validate intermediates via LC-MS at each synthetic step.
- Step 3 : Cross-reference with primary literature to identify critical steps (e.g., stereochemical control during macrolide formation).
Document all deviations from existing methods and share raw spectral data in open-access repositories to enhance transparency .
Q. How should researchers integrate computational and experimental data to model this compound’s binding interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate predicted binding pockets. For instance:
- Computational : Generate binding energy scores for V-ATPase subunit interfaces.
- Experimental : Test binding affinity via SPR (surface plasmon resonance) using purified subunits.
Resolve discrepancies by refining force field parameters or repeating assays under varied pH conditions .
Q. Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing time-dependent inhibition kinetics of this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit data to models like:
v=Km+[S]Vmax⋅[S]⋅(1−IC50+[I][I])
Report goodness-of-fit metrics (R², RMSE) and confidence intervals. For heterogeneous datasets, apply mixed-effects models to account for batch variability .
Q. How can researchers ethically address negative or inconclusive results in studies on this compound?
- Methodological Answer : Publish negative findings in data repositories (e.g., Zenodo) or journals specializing in null results (e.g., PLOS ONE). Contextualize results by discussing methodological limitations (e.g., assay sensitivity thresholds) and proposing alternative hypotheses (e.g., off-target effects) .
Q. Compliance and Best Practices
Q. What ethical guidelines apply to studies using this compound in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including:
- Detailed animal husbandry protocols (e.g., housing conditions, sample size justification).
- Ethical approval documentation from institutional review boards (IRBs).
- Transparency in reporting survival rates and adverse effects .
Q. How should researchers format figures and tables to meet journal standards for this compound studies?
- Methodological Answer : Follow ACS Style Guide recommendations:
- Figures : Use color-coded dose-response curves (avoid >3 compounds per graphic). Include error bars and significance asterisks.
- Tables : Label columns clearly (e.g., "Compound ID," "ΔG binding (kcal/mol)") and omit redundant data. Submit high-resolution files in TIFF/EPS formats .
属性
分子式 |
C46H75NO13 |
---|---|
分子量 |
850.1 g/mol |
IUPAC 名称 |
[(2R,3S,4R,6R)-6-[(2R,3S,4R,6R)-6-[(2S,3S,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-3-methyl-2-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C46H75NO13/c1-13-16-34-28(7)36(58-39-22-33(48)44(31(10)56-39)60-46(47)53)23-37(57-34)29(8)42(51)30(9)43-35(54-11)18-15-17-24(3)19-26(5)40(49)32(14-2)41(50)27(6)20-25(4)21-38(55-12)45(52)59-43/h13,15-18,20-21,26-37,39-44,48-51H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,38-21-/t26-,27-,28-,29-,30+,31-,32+,33-,34-,35+,36-,37-,39+,40+,41-,42+,43-,44-/m1/s1 |
InChI 键 |
XCZVWWKOXCRUSR-WKCHOFOOSA-N |
手性 SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@H]2C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)OC)/C)C)O |
规范 SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)OC)C)C)O |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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